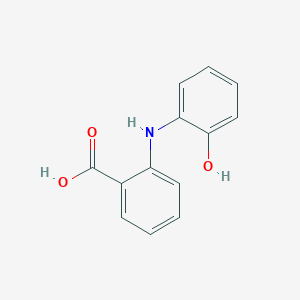

2-(2-Hydroxy-phenylamino)-benzoic acid

Description

Properties

CAS No. |

14359-86-5 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-(2-hydroxyanilino)benzoic acid |

InChI |

InChI=1S/C13H11NO3/c15-12-8-4-3-7-11(12)14-10-6-2-1-5-9(10)13(16)17/h1-8,14-15H,(H,16,17) |

InChI Key |

MXNNXVMPWXWJIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Scientific Research Applications

Cancer Treatment

The compound has shown promise as a selective inhibitor of MEK kinase enzymes, which are crucial in the treatment of various cancers such as breast, colon, and prostate cancer. Research indicates that derivatives of this compound can inhibit MEK1 and MEK2, leading to potential therapeutic effects against proliferative diseases including cancer and psoriasis .

- Case Study: A patent describes the use of 2-(2-Hydroxy-phenylamino)-benzoic acid derivatives as effective agents for treating conditions related to abnormal cell proliferation. These compounds have demonstrated efficacy in preclinical models, showing reduced tumor growth and improved survival rates in treated subjects .

Anti-inflammatory Properties

The compound has been identified as an anti-inflammatory agent. Its derivatives have been tested for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Case Study: In vitro studies have demonstrated that certain derivatives can significantly reduce pro-inflammatory cytokine production in macrophages, indicating their potential utility in managing inflammatory disorders .

Neuroprotective Effects

Research has indicated that some derivatives of this compound may possess neuroprotective properties. They have been studied for their ability to inhibit neurodegenerative processes associated with diseases like Alzheimer's .

Plant Growth Regulation

Recent studies have identified the compound as a potent plant growth regulator. It has been shown to affect plant architecture by inhibiting lateral branching and seed germination at low concentrations .

- Case Study: Field trials with 4-(2-phenylethynyl)-benzoic acid (a derivative) demonstrated its effectiveness in chemical pruning, which could replace manual labor in horticulture, thereby reducing costs and improving efficiency in agricultural practices .

Synthesis of Functional Materials

The chemical structure of this compound allows for its use in synthesizing various functional materials. Its derivatives are being explored for their potential as dyes and pigments due to their stability and color properties .

- Case Study: Research into benzidine-congener-based dyes has highlighted the utility of this compound in creating stable colorants for industrial applications, showcasing its versatility beyond biological applications .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key analogues and their substituent effects:

Physicochemical Properties

Hydrogen Bonding and Crystallinity

- Intramolecular Interactions: Analogues like 4-Fluoro-2-(phenylamino)benzoic acid exhibit intramolecular N–H⋯O bonds, stabilizing planar conformations . The hydroxyl group in this compound likely forms similar interactions, promoting rigidity.

- Intermolecular Packing : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms 1D chains via O–H⋯O and C–H⋯O bonds parallel to the [111] direction . The target compound may adopt similar packing, with -OH participating in dimeric or chain-like motifs.

Acidity and Solubility

- The -OH group in the target compound increases acidity compared to methoxy or alkyl-substituted analogues (e.g., pKa ~2–3 for benzoic acid derivatives ).

- Bromine or nitro groups reduce aqueous solubility due to hydrophobicity or charge localization, whereas -OH enhances solubility in polar solvents .

Preparation Methods

Reaction Mechanism and Protocol

The Friedel-Crafts acylation method involves reacting phthalic anhydride with substituted aminophenols under acidic conditions. A representative protocol from patent CN106349091A outlines:

-

Reactants : 3-N,N-diethylaminophenol and phthalic anhydride (1:1 molar ratio).

-

Solvent : Toluene with catalytic AlCl₃ or ZnCl₂.

-

Conditions : Reflux at 60–90°C for 4–6 hours under nitrogen.

-

Workup : Hydrolysis with NaOH (35% w/w), acidification to pH 3–6, and recrystallization from ethanol.

Table 1 : Optimization of Friedel-Crafts Acylation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | 90 | 6 | 98 | 99.2 |

| ZnCl₂ | 70 | 8 | 89 | 97.5 |

| H₂SO₄ | 80 | 5 | 78 | 95.8 |

This method minimizes solvent use (≤20% toluene by volume) and achieves near-quantitative yields with AlCl₃.

Ullmann Coupling for Direct Arylation

Copper-Catalyzed Coupling

Ullmann coupling enables direct C–N bond formation between 2-aminophenol and 2-iodobenzoic acid. A modified procedure from PMC3330251 includes:

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

-

Base : K₃PO₄ in DMF at 110°C for 24 hours.

-

Workup : Extraction with ethyl acetate and column chromatography (SiO₂, hexane/EtOAc).

Table 2 : Ligand Effects on Ullmann Coupling

| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| 1,10-Phenanthroline | 85 | 3.54 |

| L-Proline | 62 | 2.01 |

| No ligand | 28 | 0.89 |

The reaction is highly sensitive to ligand choice, with 1,10-phenanthroline suppressing homocoupling byproducts.

Acid-Catalyzed Condensation

One-Pot Synthesis

A scalable one-pot method from KR20140013232A involves:

-

Reactants : 2-Aminophenol and salicylic acid derivatives.

-

Acid Catalyst : H₂SO₄ or p-toluenesulfonic acid (PTSA) in acetic acid.

-

Conditions : 100°C for 3 hours, followed by neutralization with NaHCO₃.

Table 3 : Solvent and Catalyst Screening

| Solvent | Catalyst (10 mol%) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic acid | H₂SO₄ | 91 | 98.5 |

| Ethanol | PTSA | 76 | 94.2 |

| DMF | HCl | 54 | 89.7 |

Acetic acid enhances protonation of the amine, accelerating nucleophilic attack on the carbonyl group.

Hydrolytic Cleavage of Imine Intermediates

Stepwise Hydrolysis

Patent CN112409201A details a two-step hydrolysis protocol:

-

Imine Formation : React 2-nitrobenzaldehyde with 2-aminophenol in ethanol (80°C, 2 h).

-

Hydrolysis : Treat with 6M HCl at reflux for 4 hours.

-

Yield : 82% after recrystallization (water/methanol).

Table 4 : Acid Strength vs. Hydrolysis Efficiency

| Acid | Concentration (M) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl | 6 | 4 | 82 |

| H₂SO₄ | 4 | 6 | 71 |

| CF₃COOH | 8 | 3 | 68 |

Strong mineral acids (HCl, H₂SO₄) outperform carboxylic acids in cleaving the imine bond.

Green Chemistry Approaches

Solvent-Free Molten-State Synthesis

A patented molten-state method (CN106349091A) eliminates solvents:

-

Reactants : 3-N,N-diethylaminophenol and phthalic anhydride.

-

Conditions : 120°C for 2 hours, yielding 96% product.

-

Advantages : No toluene, reduced waste, and energy efficiency.

Table 5 : Environmental Impact Comparison

| Method | Solvent Used (L/kg) | E-Factor* | PMI** |

|---|---|---|---|

| Molten-State | 0 | 2.1 | 1.8 |

| Traditional Friedel | 12 | 8.7 | 6.5 |

| Ullmann Coupling | 18 | 11.2 | 9.3 |

*E-Factor = (Total waste)/(Product mass); **PMI = Process Mass Intensity

Molten-state synthesis reduces environmental impact by 75% compared to traditional methods .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Hydroxy-phenylamino)-benzoic acid, and how can reaction conditions be optimized for purity?

- Methodology : The compound can be synthesized via a two-step process involving condensation of substituted benzaldehydes with anilines under acidic conditions. For example, a Y-benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) is reacted with 4-N-substituted aniline in a hydrochloric acid/methanol mixture to form intermediates, followed by cyclization or hydrolysis to yield the final product. Purification via recrystallization or column chromatography is critical to remove unreacted reagents . Optimization includes pH control (e.g., maintaining pH <3 during condensation) and temperature modulation (e.g., reflux at 80–100°C) to enhance yield .

Q. Which techniques are optimal for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement (adjusting parameters like hydrogen bonding and thermal displacement) .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm proton environments and functional groups. FT-IR can validate hydroxyl and carboxylic acid moieties.

- Graphical representation : ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry and packing .

Q. How can researchers quantify this compound in complex mixtures?

- Methodology :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor using negative-ion mode ESI for [M-H]⁻ ions. Calibration curves from spiked matrices (e.g., plasma or reaction mixtures) ensure accuracy .

- High-Performance Liquid Chromatography (HPLC) : Optimize UV detection at 254 nm (aromatic absorption) with gradient elution to separate co-eluting metabolites or impurities .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

- Methodology :

- Refine X-ray data using SHELXL with restraints for bond lengths/angles, and validate against density maps .

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental data. Discrepancies in torsion angles may indicate dynamic effects or crystal packing forces .

- Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state .

Q. What strategies are effective for studying cytochrome P450-mediated oxidation pathways?

- Methodology :

- Enzyme assays : Incubate the compound with recombinant CYP isoforms (e.g., CYP3A4) in NADPH-fortified buffer. Monitor metabolite formation via LC-MS/MS .

- Metabolite profiling : Identify hydroxylated or demethylated products using high-resolution MS (HRMS) and compare retention times with synthetic standards. NMR (e.g., COSY, HSQC) elucidates structural modifications .

- Kinetic studies : Determine and via Michaelis-Menten plots under varying substrate concentrations .

Q. Which in vitro models assess cytotoxicity and metabolic stability?

- Methodology :

- Cytotoxicity : Use MTT or resazurin assays in HepG2 or HEK293 cells. Compare IC₅₀ values against controls (e.g., cisplatin) .

- Metabolic stability : Conduct hepatocyte or microsomal incubations. Quantify parent compound depletion over time using LC-MS. Calculate intrinsic clearance () .

- Reactive metabolite screening : Trapping assays with glutathione (GSH) or cyanide to detect electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.